![molecular formula C22H24N4O4 B2414333 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione CAS No. 896372-97-7](/img/structure/B2414333.png)
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as "PQ1" and is a member of the quinazoline family of compounds. PQ1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of PQ1 is not fully understood. However, it is believed that PQ1 exerts its effects through the inhibition of various enzymes and signaling pathways. PQ1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. PQ1 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
PQ1 has been shown to have various biochemical and physiological effects. In cancer research, PQ1 has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, PQ1 has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PQ1 is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQ1 has been extensively studied for its potential therapeutic applications, and its mechanism of action has been elucidated to some extent. However, one of the limitations of PQ1 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for research on PQ1. One area of research is the optimization of the synthesis method to improve the yield of PQ1. Another area of research is the elucidation of the mechanism of action of PQ1, which is not fully understood. Additionally, there is a need for further research on the potential therapeutic applications of PQ1, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of PQ1, particularly in vivo.
Synthesemethoden
The synthesis of PQ1 involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-oxopropyl-1H-quinazoline-2,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of PQ1 can be improved by optimizing the reaction conditions, including the reaction time and temperature.
Wissenschaftliche Forschungsanwendungen
PQ1 has been extensively studied for its potential applications in various fields of research. In cancer research, PQ1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PQ1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
Eigenschaften
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-6-4-5-16(15-17)24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-7-2-3-8-19(18)23-22(26)29/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOWNWDHPBJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

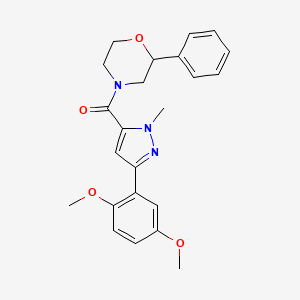
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)
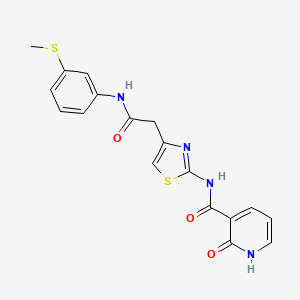

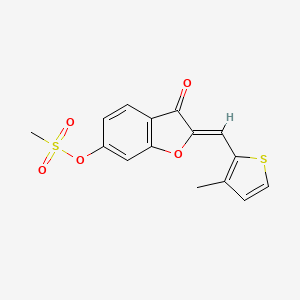
![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2414264.png)
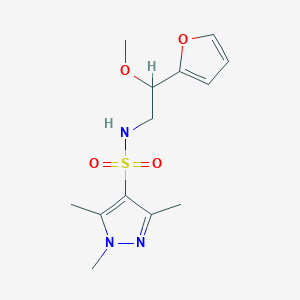
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)
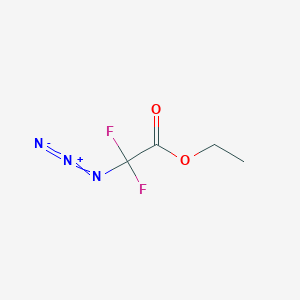
![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)
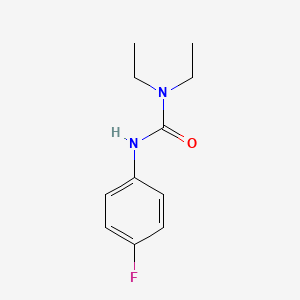
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)